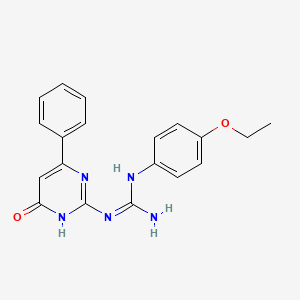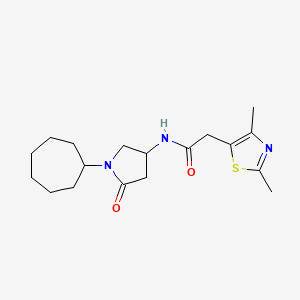
N-(4-ethoxyphenyl)-N'-(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxyphenyl)-N'-(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)guanidine, also known as EPG or AG-205, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EPG belongs to the class of guanidine derivatives and has been shown to exhibit promising pharmacological properties, including anti-inflammatory, analgesic, and anticonvulsant activities.
Mechanism of Action
The exact mechanism of action of N-(4-ethoxyphenyl)-N'-(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)guanidine is not fully understood. However, several studies have suggested that N-(4-ethoxyphenyl)-N'-(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)guanidine exerts its pharmacological effects by modulating the activity of ion channels and receptors involved in pain and inflammation. N-(4-ethoxyphenyl)-N'-(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)guanidine has been shown to inhibit the activity of voltage-gated sodium channels and transient receptor potential channels, which are involved in the generation and transmission of pain signals. N-(4-ethoxyphenyl)-N'-(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)guanidine also modulates the activity of GABA receptors, which play a crucial role in the regulation of neuronal excitability and the development of seizures.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-N'-(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)guanidine has been shown to exhibit several biochemical and physiological effects. N-(4-ethoxyphenyl)-N'-(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)guanidine has been reported to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of inflammatory diseases. N-(4-ethoxyphenyl)-N'-(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)guanidine also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain. Additionally, N-(4-ethoxyphenyl)-N'-(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)guanidine has been shown to increase the levels of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal excitability.
Advantages and Limitations for Lab Experiments
N-(4-ethoxyphenyl)-N'-(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)guanidine has several advantages for use in laboratory experiments. N-(4-ethoxyphenyl)-N'-(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)guanidine is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. N-(4-ethoxyphenyl)-N'-(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)guanidine has also been shown to exhibit potent pharmacological properties at relatively low concentrations, which makes it a cost-effective option for research. However, one limitation of N-(4-ethoxyphenyl)-N'-(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)guanidine is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
N-(4-ethoxyphenyl)-N'-(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)guanidine has shown promising results in preclinical studies, and further research is needed to explore its potential therapeutic applications. Future studies should focus on elucidating the exact mechanism of action of N-(4-ethoxyphenyl)-N'-(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)guanidine and identifying its molecular targets. Additionally, studies should investigate the pharmacokinetics and toxicity of N-(4-ethoxyphenyl)-N'-(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)guanidine to determine its safety and efficacy in vivo. Finally, clinical trials are needed to evaluate the therapeutic potential of N-(4-ethoxyphenyl)-N'-(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)guanidine in humans.
Synthesis Methods
The synthesis of N-(4-ethoxyphenyl)-N'-(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)guanidine involves the reaction of 4-ethoxyaniline with 2,4,6-trichloropyrimidine in the presence of potassium carbonate to yield 4-ethoxy-N-(2,4,6-trichloropyrimidin-5-yl)aniline. This intermediate is then reacted with phenyl isocyanate and ammonium acetate to give the final product, N-(4-ethoxyphenyl)-N'-(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)guanidine.
Scientific Research Applications
N-(4-ethoxyphenyl)-N'-(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)guanidine has been extensively studied for its potential therapeutic applications in various disease conditions. Several studies have reported the anti-inflammatory and analgesic properties of N-(4-ethoxyphenyl)-N'-(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)guanidine, which make it a promising candidate for the treatment of pain and inflammation-related disorders such as arthritis, neuropathic pain, and inflammatory bowel disease. N-(4-ethoxyphenyl)-N'-(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)guanidine has also been shown to exhibit anticonvulsant activity, which suggests its potential use in the treatment of epilepsy.
properties
IUPAC Name |
1-(4-ethoxyphenyl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-2-26-15-10-8-14(9-11-15)21-18(20)24-19-22-16(12-17(25)23-19)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H4,20,21,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPORCTVUFPKSKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=NC2=NC(=CC(=O)N2)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N/C(=N\C2=NC(=CC(=O)N2)C3=CC=CC=C3)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(3-pyridinylmethyl)methanamine](/img/structure/B6119148.png)
![2-(3-{3-[(5-chloro-2-methoxyphenyl)amino]-3-oxopropyl}-1-piperidinyl)nicotinamide](/img/structure/B6119152.png)
![5-[4-(diethylamino)benzylidene]-3-(4-morpholinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6119160.png)

![N-[2-(methylthio)ethyl]-2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,3-oxazole-4-carboxamide](/img/structure/B6119174.png)
![ethyl (3,5-dimethyl-4-{[(2-naphthyloxy)acetyl]amino}-1H-pyrazol-1-yl)acetate](/img/structure/B6119176.png)
![4-{[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B6119185.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B6119194.png)
![2-{1-benzyl-4-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6119200.png)
![N-{2-[7-(4-isopropylbenzyl)-6-oxo-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}acetamide](/img/structure/B6119205.png)
![N-(3-{[2-(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B6119218.png)
![4-[(5-{[(5-chloro-3-pyridinyl)oxy]methyl}-3-isoxazolyl)carbonyl]-1-cyclohexyl-2-piperazinone](/img/structure/B6119230.png)
![3-fluoro-N-{2-[4-(1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)morpholin-2-yl]ethyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6119241.png)
![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B6119261.png)